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Abstract

Sirolimus (rapamycin) is a potent immunosuppressant and mTOR inhibitor widely used in
clinical practice. Its metabolism and degradation lead to the formation of various derivatives,
among which seco-rapamycin, a ring-opened metabolite, has garnered scientific interest. This
technical guide provides an in-depth exploration of seco-rapamycin, detailing its formation,
chemical properties, and biological activities in comparison to its parent compound, sirolimus.
We present a compilation of quantitative data, detailed experimental protocols, and
visualizations of relevant biological pathways and experimental workflows to serve as a
comprehensive resource for researchers in pharmacology and drug development. While seco-
rapamycin exhibits significantly reduced immunosuppressive activity, its distinct biological
profile, including its ability to inhibit the proteasome, suggests alternative mechanisms of action
that warrant further investigation.

Introduction

Sirolimus, a macrolide produced by the bacterium Streptomyces hygroscopicus, is a
cornerstone of immunosuppressive therapy in organ transplantation and has applications in
oncology.[1] Its mechanism of action primarily involves the inhibition of the mammalian target of
rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and metabolism.[2]
The clinical use and efficacy of sirolimus are influenced by its complex pharmacokinetics and
metabolism, which primarily occurs in the liver and intestine, mediated by CYP3A enzymes.[3]
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This metabolic processing, along with spontaneous degradation, results in a variety of
metabolites, including hydroxylated and demethylated derivatives.[4][5]

One notable metabolite is seco-rapamycin, the ring-opened product of sirolimus. This
transformation can occur non-enzymatically through the hydrolysis of the lactone ring. Seco-
rapamycin has been identified as an in vivo metabolite and a significant degradation product.
Understanding the biological fate and activity of seco-rapamycin is critical for a complete
comprehension of the pharmacology of sirolimus. This guide aims to consolidate the current
knowledge on seco-rapamycin, providing a technical overview for the scientific community.

Chemical Structure and Physicochemical Properties

The key structural difference between sirolimus and seco-rapamycin is the cleavage of the
lactone ring in the macrolide structure of sirolimus. This hydrolysis results in a linear carboxylic
acid derivative.

Table 1: Physicochemical Properties of Sirolimus and Seco-Rapamycin
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Property Sirolimus Seco-Rapamycin Reference(s)
Molecular Formula Cs1H79NOa13 Cs1H79NOa13
Molecular Weight 914.17 g/mol 932.17 g/mol
White to off-white Off-white to light
Appearance ] ]
crystalline powder yellow solid
Soluble in methanol,
Solubility ethanol, acetone, Soluble in DMSO

chloroform

Chemical Name

(3S,6R,7E,9R,10R,12
R,14S,15E,17E,19E,2
1S,23S,26R,27R,34a
S)-9,10,12,13,14,21,2
2,23,24,25,26,27,32,3
3,34,34a-
Hexadecahydro-9,27-
dihydroxy-3-[(1R)-2-
[(1S,3R,4R)-4-
hydroxy-3-
methoxycyclohexyl]-1-
methylethyl]-10,21-
dimethoxy-
6,8,12,14,20,26-
hexamethyl-23,27-
epoxy-3H-pyrido[2,1-
c]oxaazacyclohentriac
ontine-
1,5,11,28,29(4H,6H,3
1H)-pentone

(S)-1-(2-
((2R,3R,6S)-2-
hydroxy-6-
((2S,3E,5E,7E,9S,11R
,13R,14R,15E,17R,19
E,21R)-14-hydroxy-
22-((1S,3R,4R)-4-
hydroxy-3-
methoxycyclohexyl)-2,
13-dimethoxy-
3,9,11,15,17,21-
hexamethyl-12,18-
dioxodocosa-
3,5,7,15,19-pentaen-
1-yl)-3-
methyltetrahydro-2H-
pyran-2-yl)-2-
oxoacetyl)piperidine-

2-carboxylic acid

Biosynthesis and Formation

Seco-rapamycin is formed from sirolimus through the hydrolysis of its lactone ester bond. This

process can occur both non-enzymatically and as a result of intracellular processes.
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Non-Enzymatic Degradation

Sirolimus is susceptible to degradation in aqueous solutions, and the rate of this degradation is
influenced by pH and temperature. The hydrolysis of the lactone ring is a primary degradation
pathway, leading to the formation of seco-rapamycin. Studies have shown that the degradation
of sirolimus to seco-rapamycin is significantly slower than the degradation of sirolimus itself
under basic conditions.

Metabolic Conversion

Seco-rapamycin is also a product of sirolimus metabolism within the body. It has been
observed that sirolimus degrades to seco-rapamycin in the cytoplasm of Caco-2 cells, a human
colon adenocarcinoma cell line often used to model intestinal drug absorption. Furthermore,
seco-rapamycin can be further metabolized. In human liver and jejunal mucosal homogenates,
seco-rapamycin is converted to a dihydro-sirolimus metabolite, designated as M2, in an
NADPH-dependent manner. This suggests the involvement of one or more reductase enzymes
in the downstream metabolism of seco-rapamycin.

Lactone
Hydrolysis NADPH-dependent
(Non-enzymatic & Reduction

Intracellular) =(Seco_Rapamycin) (e.g., in liver, jejunum) ,,, Dihydro_Sirolimus_M2

Click to download full resolution via product page

Metabolic pathway of sirolimus to seco-rapamycin and dihydro-sirolimus M2.

Biological Activity

A critical aspect of understanding seco-rapamycin is its biological activity relative to sirolimus.
While sirolimus is a potent immunosuppressant, its ring-opened metabolite, seco-rapamycin,
exhibits a significantly different activity profile.

Immunosuppressive Activity

Seco-rapamycin has been consistently reported to have markedly reduced immunosuppressive
activity compared to sirolimus. Several studies have described its activity as "extremely weak".
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One study quantified this, showing that seco-rapamycin has less than 4% of the potency of
rapamycin in a thymocyte proliferation assay. This profound loss of activity is attributed to the
disruption of the macrolide ring structure, which is crucial for the formation of the FKBP12-
rapamycin-mTOR complex.

Table 2: Comparative Immunosuppressive and Biological Activities

Immunosuppr
essive Activity mTOR Proteasome

Compound o o Reference(s)
(Thymocyte Inhibition Inhibition

Proliferation)

Potent (ICso in
Sirolimus the low nM Yes Yes

range)

Significantly
) reduced (<4% of
Seco-Rapamycin o No Yes
Sirolimus

activity)

MTOR Signaling

The immunosuppressive and antiproliferative effects of sirolimus are mediated through its
binding to the immunophilin FKBP12, and this complex then allosterically inhibits mTORCL1.
Seco-rapamycin, despite retaining the ability to bind to FKBP12, does not effectively inhibit
MTOR function. The conformational change resulting from the ring-opening likely prevents the
proper interaction of the FKBP12-seco-rapamycin complex with the FRB domain of mTOR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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